6-benzyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group and a dimethylphenyl group attached to a diazino-pyrimidine core
Preparation Methods
The synthesis of 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the diazino-pyrimidine core. Common synthetic routes include:
Cyclization Reactions: The formation of the diazino-pyrimidine core often involves cyclization reactions using appropriate precursors.
Substitution Reactions: Introduction of the benzyl and dimethylphenyl groups is achieved through substitution reactions, often using reagents like benzyl chloride and dimethylphenyl bromide.
Catalytic Hydrogenation: Catalytic hydrogenation may be employed to reduce intermediate compounds to the desired product.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide (DMF), bases like sodium bicarbonate, and catalysts like palladium on carbon.
Scientific Research Applications
6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or drug candidate.
Mechanism of Action
The mechanism of action of 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The compound’s effects on molecular pathways are studied to elucidate its potential therapeutic benefits.
Comparison with Similar Compounds
Similar compounds to 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazino-pyrimidine derivatives with varying substituents These compounds are compared based on their chemical structure, reactivity, and biological activity
References
- Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- A brief review of the biological potential of indole derivatives
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-benzyl-1-(2,3-dimethylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O2/c1-14-7-6-10-18(15(14)2)25-19-17(20(26)23-21(25)27)12-24(13-22-19)11-16-8-4-3-5-9-16/h3-10,22H,11-13H2,1-2H3,(H,23,26,27) |
InChI Key |
VUADCVRAIUQZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CC=C4)C(=O)NC2=O)C |
Origin of Product |
United States |
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